molecular formula C15H14Cl4N2 B12557060 4,4'-(Propane-2,2-diyl)bis(2,3-dichloroaniline) CAS No. 144647-25-6

4,4'-(Propane-2,2-diyl)bis(2,3-dichloroaniline)

Cat. No.: B12557060
CAS No.: 144647-25-6
M. Wt: 364.1 g/mol
InChI Key: LXPCHAYYJKGFOR-UHFFFAOYSA-N
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Description

4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) is an organic compound with significant applications in various fields of science and industry This compound is characterized by the presence of two dichloroaniline groups connected by a propane-2,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) typically involves the reaction of 2,3-dichloroaniline with a suitable bridging agent such as propane-2,2-diyl. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) is unique due to the presence of dichloroaniline groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

144647-25-6

Molecular Formula

C15H14Cl4N2

Molecular Weight

364.1 g/mol

IUPAC Name

4-[2-(4-amino-2,3-dichlorophenyl)propan-2-yl]-2,3-dichloroaniline

InChI

InChI=1S/C15H14Cl4N2/c1-15(2,7-3-5-9(20)13(18)11(7)16)8-4-6-10(21)14(19)12(8)17/h3-6H,20-21H2,1-2H3

InChI Key

LXPCHAYYJKGFOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)N)Cl)Cl)C2=C(C(=C(C=C2)N)Cl)Cl

Origin of Product

United States

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